chemical structure and molecular weight of 2,3-Dichlorobenzotrichloride
chemical structure and molecular weight of 2,3-Dichlorobenzotrichloride
Chemical Structure, Synthesis, and Application in Pharmaceutical Development
Executive Summary
2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of high-value pharmacophores and agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in the steric crowding of the ortho and meta chlorine substituents relative to the trichloromethyl group, which imparts specific reactivity profiles essential for regioselective synthesis. This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, radical photo-synthesis, and its pivotal role as a precursor to 2,3-Dichlorobenzoyl chloride , the key building block for the anticonvulsant drug Lamotrigine .
Molecular Architecture & Physicochemical Profile
The molecule consists of a benzene core substituted with chlorine atoms at the 2 and 3 positions, and a trichloromethyl (
1.1 Structural Specifications
| Parameter | Technical Specification |
| Chemical Name | 2,3-Dichloro-α,α,α-trichlorotoluene |
| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |
| CAS Number | 84613-97-8 |
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| SMILES | ClC1=C(C(Cl)(Cl)Cl)C(Cl)=CC=C1 |
| Appearance | White to off-white crystalline solid (low melting point) |
1.2 Physicochemical Properties[3][6][7]
-
Melting Point: ~49°C[3]
-
Boiling Point: ~288°C[3]
-
Solubility: Soluble in organic solvents (chloroform, toluene, methanol); Reacts violently with water.
-
Reactivity: The trichloromethyl group is highly susceptible to hydrolysis, converting to an acid chloride functionality in the presence of moisture or Lewis acid catalysts.
Synthetic Engineering: Radical Photochlorination
The industrial production of 2,3-Dichlorobenzotrichloride is a precision-controlled radical substitution reaction. It involves the exhaustive chlorination of the methyl group on 2,3-Dichlorotoluene .
2.1 Reaction Mechanism
The synthesis proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light.
-
Initiation: Chlorine gas (
) undergoes homolytic cleavage under UV irradiation ( nm) to generate chlorine radicals ( ). -
Propagation: The chlorine radicals abstract hydrogen atoms from the benzylic methyl group, forming a benzyl radical which then reacts with
. This cycle repeats three times to replace all benzylic hydrogens.-
Step 1:
-
Step 2:
-
Step 3:
-
2.2 Process Parameters & Optimization
-
Temperature: Maintained between 90°C and 110°C . Lower temperatures lead to incomplete chlorination (forming benzal chlorides), while excessive heat promotes ring chlorination impurities.
-
Light Source: High-pressure mercury lamps are standard. The photon flux is the rate-limiting factor.
-
Reaction Vessel: Glass-lined or nickel reactors are required to resist corrosion from the byproduct, Hydrogen Chloride (HCl).
2.3 Synthesis Workflow Diagram
The following diagram illustrates the transformation from the toluene precursor to the trichloride, and its subsequent hydrolysis.
Figure 1: Synthetic pathway from 2,3-Dichlorotoluene to the acid chloride derivative.
Reactivity & Downstream Applications[10]
The primary utility of 2,3-Dichlorobenzotrichloride is its function as a "masked" acid chloride. The trichloromethyl group is chemically equivalent to a carboxyl group at a higher oxidation state.
3.1 Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Direct hydrolysis is the standard industrial route to generate 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) .
-
Protocol: The trichloride is heated to 120-160°C. Water is added stoichiometrically in the presence of a catalyst like Zinc Chloride (
) or Ferric Chloride ( ). -
Chemistry:
-
Significance: This acid chloride is the immediate precursor for the cyanation step in Lamotrigine synthesis.
3.2 Case Study: Lamotrigine Synthesis
Lamotrigine (an anticonvulsant) requires a specific dichlorophenyl moiety. The synthetic route relies on the high-yield conversion of the trichloride to the acid chloride, followed by cyanation and condensation.
Figure 2: The critical role of 2,3-Dichlorobenzotrichloride in the Lamotrigine value chain.
Handling, Safety, & Analytical Standards
4.1 Safety Protocols (HSE)
-
Corrosivity: The compound hydrolyzes rapidly on contact with moisture to release hydrochloric acid gas. It causes severe skin burns and eye damage.
-
Inhalation Hazard: Operations must be conducted in a fume hood or closed system. Full-face respirators with acid gas cartridges are mandatory if exposure risk exists.
-
Storage: Store under inert gas (
) in PTFE-lined containers. Moisture exclusion is critical to prevent pressure buildup from HCl generation.
4.2 Analytical Characterization
To validate the identity and purity of 2,3-Dichlorobenzotrichloride, the following methods are standard:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Used to assess purity (Target >98%). Impurities typically include under-chlorinated species (benzal chlorides) or ring-chlorinated byproducts.
-
Melting Point Determination: A sharp melting point near 49°C indicates high purity. Depression of MP suggests the presence of solvent or isomers.
References
-
EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98% - Properties and Safety. Retrieved from
-
ChemicalBook. (2023).[8] 2,3-Dichlorobenzotrichloride CAS 84613-97-8 Data. Retrieved from
-
Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1).[1] Retrieved from
-
PubChem. (2025).[9][10] 2,3-Dichlorobenzoyl chloride (Hydrolysis Product) Compound Summary. Retrieved from
Sources
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. 2.3-DICHLOROBENZOTRICHLORIDE | 84613-97-8 [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. An Improved Process For Preparation Of Lamotrigine Intermediates [quickcompany.in]
- 5. Buy 2,3-Dichlorobenzotrichloride, 98% | 84613-97-8 [smolecule.com]
- 6. a,a,a-Trichlorotoluene 98 98-07-7 [sigmaaldrich.com]
- 7. trichlorotoluene (CAS 30583-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
